Chemical properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Chemical properties of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
This guide provides an in-depth technical analysis of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one , a bicyclic heterocyclic building block used in the synthesis of bioactive quinolinone derivatives.
Technical Guide for Drug Development & Synthesis
Executive Summary
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as 5-hydroxy-5,6,7,8-tetrahydrocarbostyril ) is a critical intermediate in the development of pharmaceutical agents targeting the central nervous system (CNS) and cardiovascular pathways. Structurally, it consists of a 2-quinolone (carbostyril) core where the benzenoid ring is saturated (tetrahydro-) and functionalized with a hydroxyl group at the C5 position.
This scaffold combines the hydrogen-bonding capability of the lactam functionality with the stereochemical versatility of a secondary alcohol on a semi-rigid cyclohexane ring, making it a privileged structure for fragment-based drug discovery (FBDD).
| Property | Specification |
| IUPAC Name | 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Core Scaffold | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |
| Key Functionalities | Secondary Alcohol (C5), Lactam (N1-C2) |
| Chirality | 1 Stereocenter (C5); exists as (R) and (S) enantiomers |
Structural Analysis & Stereochemistry
The molecule exhibits distinct structural features that dictate its reactivity and pharmacological binding profiles.
Tautomerism
Like its fully aromatic parent (2-hydroxyquinoline), the tetrahydro- derivative exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond and dimerization via dual hydrogen bonds (N-H···O=C).
-
Lactam Form (Dominant): N1 is protonated; C2 is a carbonyl.
-
Lactim Form (Minor): N1 is basic (pyridine-like); C2 has a hydroxyl group.
Conformational Dynamics
The 5,6,7,8-tetrahydro ring adopts a half-chair conformation , constrained by the planar fusion to the lactam ring.
-
C5 Position: The hydroxyl group at C5 is pseudo-benzylic (relative to the conjugated lactam system).
-
Stereochemistry: The C5 carbon is chiral. Enantioselective synthesis or resolution is often required for pharmaceutical applications, as biological targets (e.g., dopamine receptors) typically discriminate between the (R) and (S) enantiomers.
Synthetic Pathways
The most robust route to 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one involves the selective reduction of the corresponding 2,5-dione .
Primary Route: Regioselective Reduction
This protocol utilizes 7,8-dihydro-1H-quinoline-2,5-dione (CAS 15450-69-8) as the starting material. Sodium borohydride (NaBH₄) is used to selectively reduce the ketone at C5 without affecting the less reactive lactam carbonyl at C2.
Step-by-Step Protocol
-
Preparation of Starting Material: Dissolve 7,8-dihydro-1H-quinoline-2,5-dione (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath to ensure regioselectivity.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq) portion-wise over 30 minutes.
-
Note: Monitor gas evolution (H₂). The lactam carbonyl is inert to NaBH₄ under these conditions.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Quenching: Quench the reaction with Acetone (to destroy excess hydride) or dilute HCl (to pH 6-7).
-
Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane (DCM) .
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Yield: Typically 85–95%.
Alternative Route: Hydrogenation
Catalytic hydrogenation of 5-hydroxy-2(1H)-quinolinone (CAS 31570-97-5) using Rh/Al₂O₃ or PtO₂ under high pressure.
-
Limitation: This route often leads to over-reduction (yielding the decahydroquinoline) or hydrogenolysis of the C5-hydroxyl group. The dione reduction (3.1) is preferred for high fidelity.
Chemical Reactivity & Transformations
The molecule possesses three distinct reactive sites: the N1-amide nitrogen , the C5-hydroxyl group , and the C3-C4 alkene (part of the α,β-unsaturated lactam).
Reactivity Map
The following Graphviz diagram illustrates the core reactivity pathways.
Caption: Synthetic interconversions of the 5-hydroxy-tetrahydroquinolinone scaffold.
Key Transformations
| Reaction Type | Reagents | Product Outcome | Mechanistic Insight |
| Oxidation | MnO₂ or Dess-Martin Periodinane | 2,5-Dione | Reverts the C5 alcohol to a ketone. Useful for accessing the 5-amino derivative via reductive amination. |
| Dehydration | p-TsOH, Toluene, Reflux | 7,8-Dihydro-2-quinolone | Elimination of water creates a conjugated diene system (C3=C4 and C5=C6). |
| N-Alkylation | R-X, K₂CO₃, DMF | N-Substituted Lactam | The amide proton (pKa ~17) is removed by weak bases, allowing selective alkylation at Nitrogen over Oxygen. |
| Mitsunobu | PPh₃, DIAD, Nucleophile | C5-Substituted (Inverted) | Allows substitution of the OH group with Azide (N₃) or other nucleophiles with inversion of configuration (Walden inversion). |
Pharmaceutical Applications
This scaffold serves as a bioisostere for dihydrocarbostyrils (found in Cilostazol) and tetrahydroisoquinolines .
-
Dopamine Agonists: The 5-hydroxy-tetrahydroquinoline core mimics the structure of dopamine and 5-OH-DPAT, making it a viable scaffold for D2/D3 receptor agonists.
-
Cilostazol Metabolites: While Cilostazol is a 3,4-dihydroquinolinone, metabolic hydroxylation often occurs on the alicyclic rings. The 5-hydroxy-tetrahydro analog represents a more saturated, sp³-rich chemical space for "escape from flatland" in lead optimization.
-
Povarov Reaction: The precursor (enamines derived from the ketone) is used in multicomponent Povarov reactions to synthesize complex fused quinolines.
Analytical Characterization
To validate the identity of synthesized 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.5 – 10.5 ppm (s, 1H): Amide N-H (Broad).
-
δ 7.3 – 7.8 ppm (d, 1H): C4-H (Vinylic, part of lactam).
-
δ 6.2 – 6.5 ppm (d, 1H): C3-H (Vinylic).
-
δ 4.5 – 5.0 ppm (m, 1H): C5-H (Methine proton attached to OH).
-
δ 1.5 – 2.8 ppm (m, 6H): C6, C7, C8 methylene protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 166.2 m/z.
-
Fragment 148 m/z: Loss of H₂O (Dehydration).
-
References
-
Synthesis of 7,8-dihydro-2,5-quinoline-dione: PrepChem. "Synthesis of 7,8-dihydro-2,5-quinoline-dione." Available at: [Link]
-
Reduction of Quinolinones: Curran, A. C. W. "5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." Journal of the Chemical Society, Perkin Transactions 1, 1976. Available at: [Link][1]
-
General Quinolinone Chemistry: "5,6,7,8-Tetrahydro-2(1H)-quinolinone Properties." EPA CompTox Chemicals Dashboard. Available at: [Link]
-
Related Scaffold Synthesis: "An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones." ResearchGate.[2] Available at: [Link]
